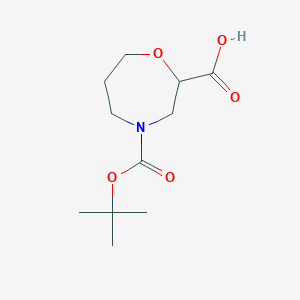

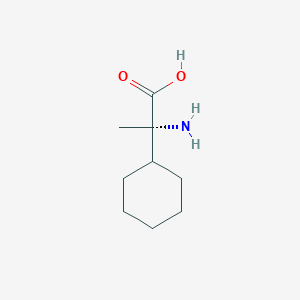

(2S)-2-amino-2-cyclohexylpropanoic acid

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, “(2S)-2-amino-2-cyclohexylpropanoic acid” suggests that this is an amino acid with a cyclohexyl group, which is a six-membered cyclic structure .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. The type of reactions can often be predicted based on the functional groups present in the molecule .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the structure of the compound .Applications De Recherche Scientifique

1. Solid-Phase Peptide Synthesis

(2S)-2-amino-2-cyclohexylpropanoic acid has been utilized in the field of solid-phase peptide synthesis. A study by Tornøe, Christensen, and Meldal (2002) demonstrates the use of this compound in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which is pivotal for synthesizing diverse triazoles in peptide backbones or side chains (Tornøe et al., 2002).

2. Enantioselective Synthesis

Alonso et al. (2005) describe an enantioselective synthesis of a derivative of (2S)-2-amino-2-cyclohexylpropanoic acid. The synthesis starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and employs Sharpless asymmetric dihydroxylation. This process is essential for creating enantiomerically enriched compounds, which have significant implications in medicinal chemistry (Alonso et al., 2005).

3. Synthesis of β-Aminocarboxylic Acids

Kiss and Fülöp (2014) discuss the synthesis of constrained carbocyclic β-amino acids, including (2S)-2-amino-2-cyclohexylpropanoic acid. These compounds are notable for their presence in natural products and antibiotics, as well as their role as precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).

4. Asymmetric Catalysis

Schiffers et al. (2006) describe the resolution of racemic 2-aminocyclohexanol derivatives, related to (2S)-2-amino-2-cyclohexylpropanoic acid, and their application in asymmetric catalysis. This process enables the production of enantiomerically pure compounds, which is crucial in the development of asymmetric synthetic methods (Schiffers et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-cyclohexylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)

![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)